molecular formula C12H27BNa B1324565 Sodium tri-sec-butylborohydride CAS No. 67276-04-4

Sodium tri-sec-butylborohydride

Cat. No.: B1324565
CAS No.: 67276-04-4
M. Wt: 205.15 g/mol
InChI Key: VSQOLIPZGAUEAK-UHFFFAOYSA-N
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Description

Sodium tri-sec-butylborohydride is a specialized reducing agent widely used in organic synthesis. It is known for its high selectivity and efficiency in reducing various functional groups, making it a valuable tool in both academic and industrial settings. The compound is typically available as a solution in tetrahydrofuran and is recognized for its ability to perform stereoselective reductions.

Scientific Research Applications

Sodium tri-sec-butylborohydride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sodium tri-sec-butylborohydride, also known as N-selectride , is a strong reducing agent primarily used in organic synthesis. Its primary targets are carbonyl compounds, specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

N-selectride interacts with its targets (ketones and aldehydes) through a process known as reduction . In this process, N-selectride donates electrons to the carbonyl compounds, converting them into alcohols . This change in the oxidation state of the carbonyl compound is the primary result of N-selectride’s interaction with its targets.

Biochemical Pathways

The reduction of carbonyl compounds by N-selectride can affect various biochemical pathways. For instance, the conversion of ketones and aldehydes to alcohols can influence pathways involving these compounds, such as glycolysis or the citric acid cycle. The downstream effects of these changes can vary widely, depending on the specific compounds involved and the overall context of the biochemical pathway .

Pharmacokinetics

It’s important to note that n-selectride is generally used in solution form, often in tetrahydrofuran , which can influence its reactivity and effectiveness.

Result of Action

The primary molecular effect of N-selectride’s action is the reduction of carbonyl compounds to alcohols . This can have various cellular effects, depending on the specific context. For example, in a biochemical pathway, the reduction of a ketone to an alcohol could potentially alter the pathway’s overall output or efficiency.

Action Environment

The action of N-selectride can be influenced by various environmental factors. For instance, it is sensitive to air, heat, and moisture , which can affect its stability and reactivity. Additionally, the pH of the solution can influence the reduction process . Therefore, when using N-selectride, it’s important to control the environment carefully to ensure effective and safe use .

Safety and Hazards

Sodium tri-sec-butylborohydride is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

Sodium tri-sec-butylborohydride has been used as a convenient promoter of direct dehydrogenative coupling of alcohols with hydrosilanes . It is also used in the stereoselective reduction of α-alkoxy ketones . These applications suggest that this compound will continue to be a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tri-sec-butylborohydride can be synthesized by reacting tri-sec-butylborane with sodium hydride in tetrahydrofuran. The reaction is typically carried out at room temperature, and the product is obtained as a colorless solution .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and solvents to ensure safety and product purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of the starting materials and the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium tri-sec-butylborohydride primarily undergoes reduction reactions. It is highly effective in reducing carbonyl compounds to alcohols, including aldehydes, ketones, and esters. The compound is also used in the reduction of imines and nitriles to amines .

Common Reagents and Conditions: The reagent is typically used in tetrahydrofuran as a solvent. Common reaction conditions include room temperature or slightly elevated temperatures, depending on the substrate and desired reaction rate. The presence of sodium ions can influence the selectivity and efficiency of the reduction process .

Major Products Formed: The major products formed from reactions involving this compound are typically alcohols and amines, depending on the starting materials. For example, the reduction of a ketone will yield a secondary alcohol, while the reduction of an imine will produce a primary amine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of high reactivity and selectivity. The steric bulk of the sec-butyl groups provides a level of control over the reduction process, making it particularly useful for stereoselective reductions. Its sodium counterion also influences its solubility and reactivity compared to its lithium and potassium counterparts .

Properties

InChI

InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOLIPZGAUEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67276-04-4, 67279-07-6
Record name Sodium hydrotri-sec-butylborate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067276044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067279076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrotri-sec-butylborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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